(1-Methylpiperidin-4-yl)acetonitrile
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Overview
Description
(1-Methylpiperidin-4-yl)acetonitrile: is an organic compound with the molecular formula C8H14N2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role as synthetic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpiperidin-4-yl)acetonitrile typically involves the reaction of piperidine derivatives with acetonitrile under specific conditions. One common method includes the alkylation of piperidine with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (1-Methylpiperidin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: (1-Methylpiperidin-4-yl)acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a building block for the synthesis of drugs targeting neurological disorders and other conditions .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the derivative and its intended use .
Comparison with Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
N-Methylpiperidine: Similar to (1-Methylpiperidin-4-yl)acetonitrile but lacks the nitrile group.
Piperidin-4-ylmethanol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness: Its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-10-6-3-8(2-5-9)4-7-10/h8H,2-4,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJIGGBWHGOSQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666183 |
Source
|
Record name | (1-Methylpiperidin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164926-88-9 |
Source
|
Record name | (1-Methylpiperidin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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